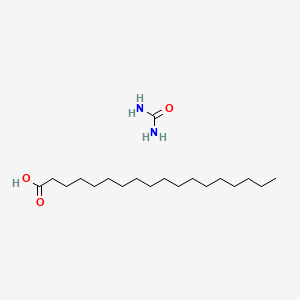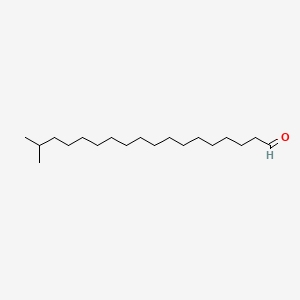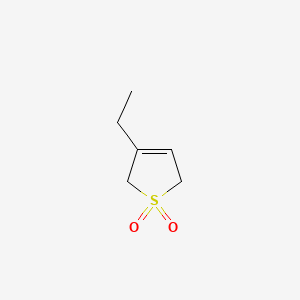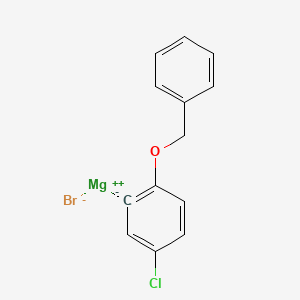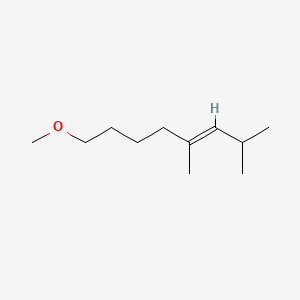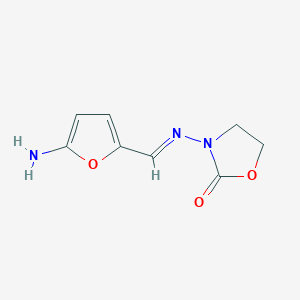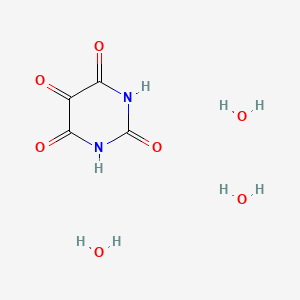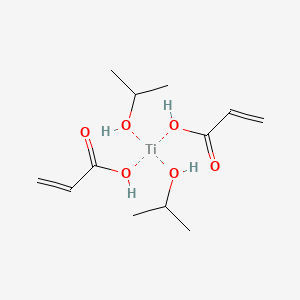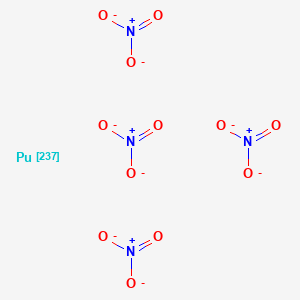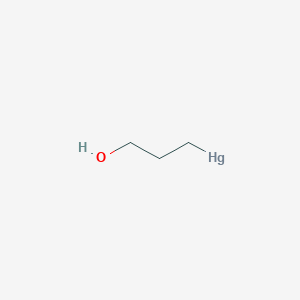
Mercury, hydroxypropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, hydroxypropyl- is a compound that combines the toxic heavy metal mercury with hydroxypropyl groups This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, hydroxypropyl- typically involves the reaction of mercury salts with hydroxypropyl derivatives. One common method is the reaction of mercuric chloride (HgCl₂) with hydroxypropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, hydroxypropyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous reactors, precise temperature control, and purification steps to ensure the removal of impurities and by-products.
化学反応の分析
Types of Reactions
Mercury, hydroxypropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert mercury, hydroxypropyl- to elemental mercury and hydroxypropyl derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and hydroxypropyl alcohol.
科学的研究の応用
Mercury, hydroxypropyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the development of sensors and analytical techniques for detecting mercury and other heavy metals.
作用機序
The mechanism by which mercury, hydroxypropyl- exerts its effects involves the interaction of mercury ions with cellular components. Mercury can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The hydroxypropyl groups may influence the solubility and bioavailability of the compound, affecting its distribution and interaction within biological systems.
類似化合物との比較
Similar Compounds
Methylmercury (CH₃Hg⁺): A well-known toxic mercury compound with significant environmental and health impacts.
Ethylmercury (C₂H₅Hg⁺): Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Mercury(II) chloride (HgCl₂): A common mercury salt used in various chemical reactions.
Uniqueness
Mercury, hydroxypropyl- is unique due to the presence of hydroxypropyl groups, which can modify its chemical properties and interactions compared to other mercury compounds
特性
CAS番号 |
21467-84-5 |
|---|---|
分子式 |
C3H7HgO |
分子量 |
259.68 g/mol |
IUPAC名 |
3-hydroxypropylmercury |
InChI |
InChI=1S/C3H7O.Hg/c1-2-3-4;/h4H,1-3H2; |
InChIキー |
HTYLCXTZLTVRET-UHFFFAOYSA-N |
正規SMILES |
C(CO)C[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



